molecular formula C15H15NO2 B14430887 4-(N-benzyl-C-methylcarbonimidoyl)benzene-1,3-diol CAS No. 82488-62-8

4-(N-benzyl-C-methylcarbonimidoyl)benzene-1,3-diol

Cat. No.: B14430887
CAS No.: 82488-62-8
M. Wt: 241.28 g/mol
InChI Key: UYOMBKBZFZFMRL-UHFFFAOYSA-N
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Description

4-(N-benzyl-C-methylcarbonimidoyl)benzene-1,3-diol is an organic compound that features a benzene ring substituted with a benzyl group and a methylcarbonimidoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(N-benzyl-C-methylcarbonimidoyl)benzene-1,3-diol typically involves electrophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale electrophilic aromatic substitution reactions, utilizing catalysts such as aluminum chloride (AlCl3) for Friedel-Crafts alkylation and other suitable reagents for subsequent substitutions .

Chemical Reactions Analysis

Types of Reactions

4-(N-benzyl-C-methylcarbonimidoyl)benzene-1,3-diol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines .

Scientific Research Applications

4-(N-benzyl-C-methylcarbonimidoyl)benzene-1,3-diol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(N-benzyl-C-methylcarbonimidoyl)benzene-1,3-diol involves its interaction with specific molecular targets. The benzyl and imidoyl groups can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(N-benzyl-C-methylcarbonimidoyl)benzene-1,3-diol is unique due to the presence of both benzyl and imidoyl groups, which confer distinct chemical and biological properties.

Properties

CAS No.

82488-62-8

Molecular Formula

C15H15NO2

Molecular Weight

241.28 g/mol

IUPAC Name

4-(N-benzyl-C-methylcarbonimidoyl)benzene-1,3-diol

InChI

InChI=1S/C15H15NO2/c1-11(14-8-7-13(17)9-15(14)18)16-10-12-5-3-2-4-6-12/h2-9,17-18H,10H2,1H3

InChI Key

UYOMBKBZFZFMRL-UHFFFAOYSA-N

Canonical SMILES

CC(=NCC1=CC=CC=C1)C2=C(C=C(C=C2)O)O

Origin of Product

United States

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